Trichloroacetate

Overview

Description

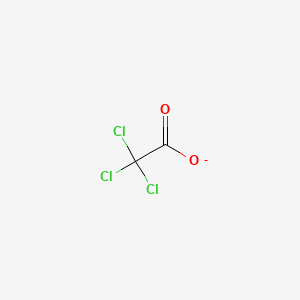

Trichloroacetate, also known as trichloroacetic acid, is a colorless, hygroscopic crystalline solid with the chemical formula CCl₃COOH. It is a strong acid and a corrosive substance that can damage skin, eyes, and other tissues upon contact. This compound is widely used in various fields, including biochemistry, medicine, and industry, due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloroacetate is primarily prepared by the chlorination of acetic acid The reaction involves the substitution of hydrogen atoms in acetic acid with chlorine atoms in the presence of a suitable catalyst such as red phosphorus

Another method involves the oxidation of trichloroacetaldehyde. The reaction conditions typically require elevated temperatures (140–160 °C) and the presence of catalysts like calcium hypochlorite to accelerate the reaction .

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of acetic acid or chloroacetic acid at elevated temperatures. The crude product, which contains around 95% this compound, undergoes purification through melt crystallization to remove impurities. Further enhancement of purity can be achieved via centrifugation or additional recrystallization steps .

Chemical Reactions Analysis

Types of Reactions: Trichloroacetate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form trichloroacetaldehyde.

Reduction: It can be reduced to form dichloroacetic acid.

Substitution: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions, ammonia, and amines are commonly used.

Major Products:

Oxidation: Trichloroacetaldehyde

Reduction: Dichloroacetic acid

Substitution: Various substituted acetic acids depending on the nucleophile used

Scientific Research Applications

Trichloroacetate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precipitant for macromolecules such as proteins, DNA, and RNA.

Biology: this compound is used in biochemical assays to precipitate proteins and nucleic acids.

Medicine: It is used in cosmetic treatments, such as chemical peels and tattoo removal, and as a topical medication for the chemoablation of warts, including genital warts.

Industry: The sodium salt of this compound was historically used as an herbicide, although its use has diminished due to environmental concerns .

Mechanism of Action

The mechanism of action of trichloroacetate involves its strong acidic nature, which allows it to denature proteins and nucleic acids. In biochemical applications, this compound precipitates macromolecules by disrupting their solubility in aqueous solutions. In medical applications, it acts as a cauterant, removing warts and other skin lesions by causing coagulative necrosis of the tissues .

Comparison with Similar Compounds

- Chloroacetic acid (C₂H₃ClO₂)

- Dichloroacetic acid (C₂H₂Cl₂O₂)

- Trifluoroacetic acid (C₂HF₃O₂)

- Tribromoacetic acid (C₂HBr₃O₂)

Comparison: Trichloroacetate is unique among these compounds due to the complete substitution of hydrogen atoms with chlorine atoms, which imparts it with stronger acidity and greater stability. This makes it less susceptible to substitution reactions compared to chloroacetic and dichloroacetic acids. Additionally, this compound’s strong acidic nature and hygroscopic properties make it particularly useful in biochemical and medical applications .

Properties

IUPAC Name |

2,2,2-trichloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl3O2/c3-2(4,5)1(6)7/h(H,6,7)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJBWRMUSHSURL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(Cl)(Cl)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl3O2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162457 | |

| Record name | Acetic acid, trichloro-, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14357-05-2, 76-03-9 | |

| Record name | Trichloroacetate ion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14357-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, trichloro-, ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014357052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichloroacetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11152 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetic acid, trichloro-, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

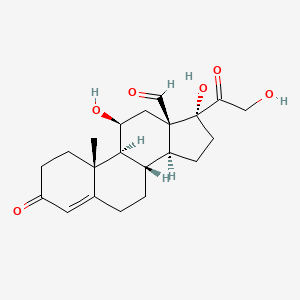

![Chryseno[4,5-bcd]thiophene](/img/structure/B1195192.png)

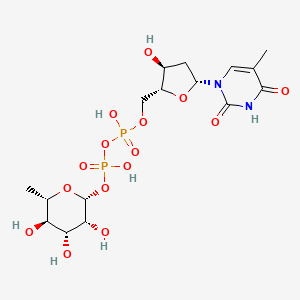

![N-[3-hydroxy-2-methyl-6-[[3,5,10,12-tetrahydroxy-3-(1-hydroxyethyl)-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]formamide](/img/structure/B1195197.png)

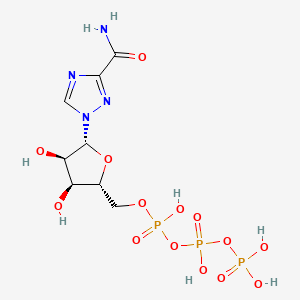

![[3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate](/img/new.no-structure.jpg)